

# Quantitative Pharmacokinetic Parameters

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## Compound Focus: Corilagin

CAS No.: 2088321-44-0

Cat. No.: S11192299

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The table below summarizes key pharmacokinetic parameters of **corilagin** and related compounds from animal studies.

Compound / Extract	Administered Dose	T <sub>1/2</sub> (h)	T <sub>max</sub> (h)	C <sub>max</sub> (ng/mL)	AUC <sub>(0-t<sub>n</sub>)</sub> (h·ng/mL)	Model / Notes	Source
<b>Corilagin</b> (from TC extract)	Not fully specified (Part of TC extract)	26.39	0.42	1284.67	8060.37	Rat, oral administration	[1]
<b>Chebulagic acid</b> (from TC extract)	Not fully specified (Part of TC extract)	19.98	0.25	4983.57	231,112.38	Rat, oral administration; higher exposure than corilagin	[1]
<b>Chebulinic acid</b> (from TC extract)	Not fully specified (Part of TC extract)	43.30	0.25	1271.33	13,739.52	Rat, oral administration; longest half-life	[1]
<b>Sitagliptin</b> (with Corilagin)	5 mg/kg	2.84 ± 0.31	1.00	366.78 ± 39.21	1073.09 ± 76.82	Rat, co-administered with Corilagin (5 mg/kg)	[2]

Compound / Extract	Administered Dose	T <sub>1/2</sub> (h)	T <sub>max</sub> (h)	C <sub>max</sub> (ng/mL)	AUC <sub>(0-t<sub>n</sub>)</sub> (h·ng/mL)	Model / Notes	Source
Sitagliptin (without Corilagin)	5 mg/kg	1.90 ± 0.21	1.00	253.07 ± 27.11	566.19 ± 40.21	Rat, control for interaction study	[2]

## Key Experimental Protocols

The data in the table above were generated using rigorous analytical methods. Here are the detailed methodologies for the key experiments cited.

- **UPLC-MS/MS Analysis for Terminalia chebula Extract Compounds [1]:**

- **Sample Preparation:** Rat plasma samples were processed via protein precipitation with methanol. Caffeic acid was used as an internal standard (IS).
- **Chromatography:** Separation of the nine analytes (including **corilagin**) was achieved on an ACQUITY UPLC HSS T3 column using a gradient elution with water (0.1% formic acid) and acetonitrile as the mobile phases.
- **Mass Spectrometry:** Detection was performed using a triple quadrupole mass spectrometer with an electrospray ionization source in negative mode. Quantification was done using Multiple Reaction Monitoring.
- **Method Validation:** The analytical method was fully validated. Precision (intra- and inter-day RSD < 14.6%), accuracy (from -11.7% to 13.5%), extraction recovery (84.9%-108.4%), and stability under various conditions were all within acceptable limits.

- **Pharmacokinetic Interaction Study with Sitagliptin [2]:**

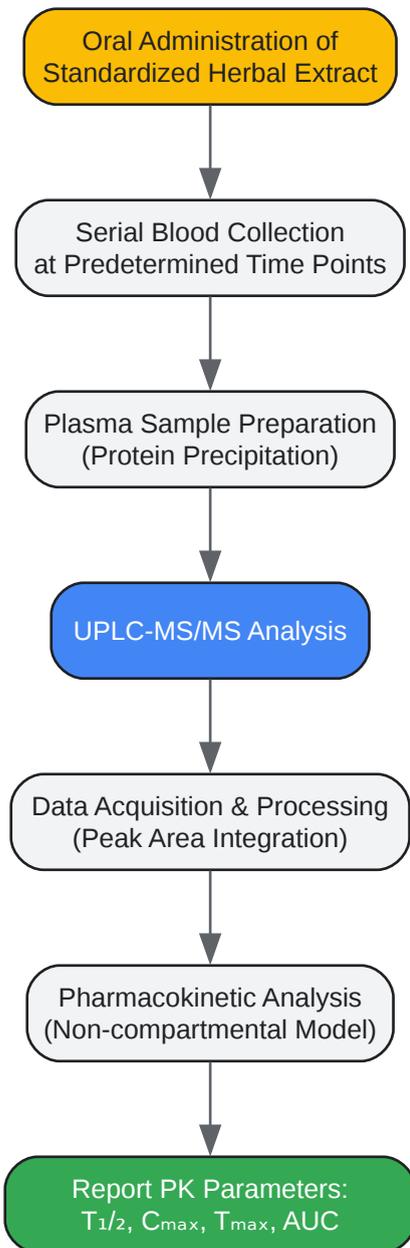
- **Study Design:** A single-dose pharmacokinetic study was conducted in Sprague Dawley rats. The test group received a combination of Sitagliptin (5 mg/kg) and **Corilagin** (5 mg/kg), while the control group received Sitagliptin (5 mg/kg) alone.
- **Sample Analysis:** Plasma concentrations of sitagliptin were determined using a validated LC-MS/MS method.
- **Pharmacokinetic and Statistical Analysis:** Non-compartmental analysis was performed using PK Solver. Statistical significance between the test and control groups was assessed using a student's t-test.

## Mechanistic Insights & Broader Context

Beyond the numbers, understanding **corilagin**'s mechanisms and interactions is crucial for drug development.

- **Influence on Drug Metabolism:** The study with sitagliptin suggests that **corilagin** can inhibit certain Cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4. This inhibition is a primary mechanism for the observed increase in sitagliptin's plasma levels and half-life, highlighting a potential for herb-drug interactions [2].
- **Underlying Pharmacological Activities:** **Corilagin** exhibits a range of biological activities that are relevant to its pharmacokinetic and pharmacodynamic profile. It is widely reported to have potent **anti-inflammatory** and **antioxidant** effects [3] [4] [5]. These properties are often linked to its ability to modulate key cellular signaling pathways, including the inhibition of **NF-κB** and **MAPK** signaling [3] [5].

The following diagram illustrates the experimental workflow used to generate pharmacokinetic data for **corilagin** from herbal extracts, providing a clear visual of the process described in the protocols.



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## Interpretation for Research and Development

- **Consider Natural Variance:** **Corilagin** is typically administered as part of a complex plant extract. Its pharmacokinetics can be influenced by the presence of other plant constituents, a phenomenon known as the "matrix effect." [1].
- **Monitor for Interactions:** The data showing altered sitagliptin pharmacokinetics strongly indicates that **corilagin** has the potential to cause **herb-drug interactions** by inhibiting metabolic enzymes [2].

This is a critical safety consideration for drug development.

- **Prioritize Key Compounds:** In extracts like *Terminalia chebula*, different tannins have distinct pharmacokinetic profiles. Chebulagic acid showed significantly higher systemic exposure, while chebulinic acid had a much longer half-life, which may inform which compounds to prioritize for specific therapeutic goals [1].

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## References

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